3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide
Overview
Description
3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMEA-BA and belongs to the class of benzamides.
Scientific Research Applications
Antiulcer Activity : Hosokami et al. (1992) reported that derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, including a compound structurally similar to the one , showed significant antiulcer activities. This was particularly evident in compounds with a carbamoyl group introduced into the phenylamino part, demonstrating potential therapeutic applications in gastric ulceration prevention (Hosokami et al., 1992).
Antiradical and Anti-inflammatory Activities : Zykova et al. (2016) synthesized Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, closely related compounds, demonstrating significant antiradical activity in a diphenylpicrylhydrazyl-binding assay and anti-inflammatory activity in a carrageenan edema model (Zykova et al., 2016).
Potential as Amoebicides : Misra and Saxena (1976) synthesized N-substituted 2-nitro-4,5-dimethoxybenzamides and related compounds, investigating their potential as amoebicides. However, they found no significant amoebicidal activity against E. histolytica (Misra & Saxena, 1976).
Antimicrobial Activity : A study by Spoorthy et al. (2021) on ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which include structurally similar compounds, revealed antimicrobial activity and the potential for docking studies, indicating possible applications in combating microbial infections (Spoorthy et al., 2021).
Anticonvulsant Properties : Lambert et al. (1995) synthesized 4-amino-N-(2-ethylphenyl)benzamide and related compounds, demonstrating anticonvulsant activity in several models, including the maximal electroshock seizure test (Lambert et al., 1995).
properties
CAS RN |
76001-09-7 |
---|---|
Product Name |
3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide |
Molecular Formula |
C₁₉H₂₃N₃O₄ |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide |
InChI |
InChI=1S/C19H23N3O4/c1-25-16-7-6-13(10-17(16)26-2)8-9-21-18(23)12-22-15-5-3-4-14(11-15)19(20)24/h3-7,10-11,22H,8-9,12H2,1-2H3,(H2,20,24)(H,21,23) |
InChI Key |
KZOFCELNVLSKGC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CNC2=CC=CC(=C2)C(=O)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CNC2=CC=CC(=C2)C(=O)N)OC |
synonyms |
3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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